molecular formula C20H31NO6S B2554699 3-(2-methylpropanesulfonyl)-1-(3,4,5-triethoxybenzoyl)azetidine CAS No. 1797846-72-0

3-(2-methylpropanesulfonyl)-1-(3,4,5-triethoxybenzoyl)azetidine

Cat. No.: B2554699
CAS No.: 1797846-72-0
M. Wt: 413.53
InChI Key: WDBUIZLILKZOSZ-UHFFFAOYSA-N
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Description

3-(2-methylpropanesulfonyl)-1-(3,4,5-triethoxybenzoyl)azetidine is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropanesulfonyl)-1-(3,4,5-triethoxybenzoyl)azetidine typically involves multi-step organic reactions. One possible route could be:

    Formation of the Azetidine Ring: Starting from a suitable precursor, such as an amino alcohol, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using reagents like benzoyl chloride.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy groups.

    Reduction: Reduction reactions could target the benzoyl group, converting it to a corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of sulfonamides or sulfonate esters.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-methylpropanesulfonyl)-1-(3,4,5-triethoxybenzoyl)azetidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    1-Benzoylazetidine: Lacks the sulfonyl and ethoxy groups, providing a simpler structure.

    3-(Methylsulfonyl)-1-phenylazetidine: Similar sulfonyl group but different aromatic substitution.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO6S/c1-6-25-17-9-15(10-18(26-7-2)19(17)27-8-3)20(22)21-11-16(12-21)28(23,24)13-14(4)5/h9-10,14,16H,6-8,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBUIZLILKZOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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